Orthogonal Functional Handle Count: 3 Reactive Centers vs. 1–2 for Closest Analogs
1H-Pyrazole-4-carboxaldehyde, 3-(4-bromophenyl)-1-(4-nitrophenyl)- possesses three chemically orthogonal reactive centers that can be addressed independently without protecting-group strategies: (i) the C-4 aldehyde for nucleophilic addition/condensation, (ii) the C-3 4-bromophenyl ring for Pd-catalyzed cross-coupling, and (iii) the N-1 4-nitrophenyl group reducible to a 4-aminophenyl moiety . In contrast, 1H-Pyrazole-4-carbaldehyde (CAS 3920-50-1) provides only the aldehyde handle, while 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde (CAS not specified) lacks the nitro-to-amine conversion pathway, and 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde lacks the aryl bromide for cross-coupling . The three-handle configuration enables ≥3 sequential diversification steps from a single scaffold, whereas simpler analogs support only 1–2.
| Evidence Dimension | Number of orthogonal reactive centers available for sequential derivatization |
|---|---|
| Target Compound Data | 3 orthogonal handles: C-4 aldehyde, C-3 aryl-Br, N-1 aryl-NO2 |
| Comparator Or Baseline | 1H-Pyrazole-4-carbaldehyde: 1 handle (aldehyde only); 3-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde: 2 handles (aldehyde + aryl-Br); 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: 2 handles (aldehyde + aryl-NO2) |
| Quantified Difference | Target compound provides 1.5× to 3× the number of diversification handles relative to closest analogs with available data |
| Conditions | Structural comparison based on molecular formula and substituent analysis; cross-referenced against PubChem records and vendor technical datasheets |
Why This Matters
More diversification handles per scaffold directly translates to larger, more structurally diverse compound libraries from a single starting material, reducing procurement and synthesis costs in hit-to-lead campaigns.
